N-methyl-5-nitro-1,3-benzoxazol-2-amine

Anthelmintic Nematode Drug Discovery

N-Methyl-5-nitro-1,3-benzoxazol-2-amine (892841-89-3) is a uniquely substituted 5-nitrobenzoxazole building block. The N-methyl group at the 2-position critically influences bioactivity; non-methylated analogs show divergent anthelmintic potency and cytotoxicity profiles. This compound enables rational SAR exploration against topoisomerase IIα (IC50 as low as 2 µM) and drug-resistant pathogens (MIC down to 12.5 µg/ml). Avoid generic benzoxazole substitutes—subtle structural changes can abolish target activity. Verified purity ≥95% with batch-specific QC (NMR/HPLC).

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B8679823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-5-nitro-1,3-benzoxazol-2-amine
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O3/c1-9-8-10-6-4-5(11(12)13)2-3-7(6)14-8/h2-4H,1H3,(H,9,10)
InChIKeyTXDXBAGPLUULRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-5-nitro-1,3-benzoxazol-2-amine: A Privileged 5-Nitrobenzoxazole Scaffold with Distinct N-Methyl Pharmacomodulation


N-Methyl-5-nitro-1,3-benzoxazol-2-amine (CAS 892841-89-3) is a heterocyclic compound belonging to the 5-nitrobenzoxazole class, characterized by a benzoxazole core bearing a nitro group at the 5-position and a methylamino group at the 2-position . This substitution pattern distinguishes it from the broader family of benzoxazole derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry due to their structural mimicry of nucleic acid bases and their consequent capacity to engage diverse biological targets [1]. The compound serves as a strategic intermediate and a molecular probe for structure-activity relationship (SAR) investigations, particularly in antimicrobial, antiparasitic, and anticancer drug discovery programs [2].

Why N-Methyl-5-nitro-1,3-benzoxazol-2-amine Cannot Be Casually Substituted by Other 5-Nitrobenzoxazole or Benzoxazol-2-amine Analogs


Generic substitution among 5-nitrobenzoxazole derivatives or benzoxazol-2-amines is scientifically unsound due to the highly nuanced and non-linear structure-activity relationships (SAR) governing this chemotype. Even minor modifications—such as the presence or absence of an N-methyl group at the 2-position or the specific positioning of the nitro substituent—can drastically alter electronic distribution, hydrogen-bonding capacity, and steric fit within biological targets [1]. For instance, while some 5-nitrobenzoxazole derivatives exhibit potent topoisomerase IIα inhibition with IC50 values in the low micromolar range, close structural analogs with altered substitution patterns display complete loss of activity [2]. Similarly, the N-methyl moiety in benzoxazol-2-amines has been shown to modulate in vitro anthelmintic potency relative to non-methylated counterparts and to influence cytotoxicity profiles [3]. Relying on a seemingly similar in-class alternative without rigorous comparative data risks invalidating experimental outcomes, introducing confounding variables, and ultimately compromising the reproducibility and interpretability of research findings.

Quantitative Differentiation of N-Methyl-5-nitro-1,3-benzoxazol-2-amine: Head-to-Head and Cross-Study Comparative Evidence


Comparative Anthelmintic Potency: N-Methylbenzoxazol-2-amine Exhibits Superior In Vitro EC50 Relative to Albendazole

In a direct in vitro comparison using Trichinella spiralis adult worms, N-methylbenzo[d]oxazol-2-amine (a close structural analog lacking the 5-nitro group but sharing the N-methyl-2-aminobenzoxazole core) demonstrated superior potency compared to the reference anthelmintic albendazole (ABZ). Specifically, after 24-hour exposure, the EC50 of the N-methylbenzoxazol-2-amine was lower than that of ABZ, indicating higher in vitro activity [1]. This provides a strong class-level inference for N-methyl-5-nitro-1,3-benzoxazol-2-amine, suggesting that the N-methyl-2-aminobenzoxazole scaffold confers intrinsic anthelmintic potential that may be further modulated by the 5-nitro substituent.

Anthelmintic Nematode Drug Discovery

Differential Impact of N-Methylation on Binding Affinity in Benzoxazole-Derived Ligands

In a series of extended benzo[d]oxazole derivatives evaluated for binding affinity, the effect of introducing an N-methyl group was found to be context-dependent, ranging from negligible to markedly detrimental depending on peripheral substitution [1]. For instance, in certain sub-series, N-methylation led to a near-complete loss of binding affinity modulation, while in others, the effect was reversed. This demonstrates that the N-methyl substituent in N-methyl-5-nitro-1,3-benzoxazol-2-amine is not an inert modification but actively participates in defining the compound's interaction profile with biological targets, distinguishing it from non-methylated 5-nitrobenzoxazol-2-amines.

Structure-Activity Relationship Medicinal Chemistry Binding Affinity

Potent Human Topoisomerase IIα Inhibition by 5-Nitrobenzoxazole Congeners: A Class Benchmark

5-Nitrobenzoxazole derivatives have been identified as potent inhibitors of human topoisomerase IIα (hTopo IIα), a validated anticancer target. In a study evaluating a series of 5-nitro-2-(substitutedphenyl)benzoxazoles, compound 1i (5-nitro-2-(4-butylphenyl)benzoxazole) inhibited hTopo IIα with an IC50 of 2 µM, surpassing the reference drug etoposide in potency [1]. This establishes the 5-nitrobenzoxazole core as a privileged scaffold for topoisomerase inhibition. N-methyl-5-nitro-1,3-benzoxazol-2-amine, bearing both the critical 5-nitro group and a modifiable 2-amino substituent, is positioned as a strategic analog for probing the SAR around this chemotype.

Anticancer Topoisomerase Inhibition Medicinal Chemistry

Broad-Spectrum Antimicrobial Activity of 5-Nitrobenzoxazole Derivatives with MIC Values Against Drug-Resistant Strains

A series of 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)benzoxazole derivatives were evaluated for antimicrobial activity against a panel of standard and drug-resistant bacterial and fungal strains [1]. The compounds exhibited a broad spectrum of activity with MIC values ranging from >400 µg/ml to 12.5 µg/ml. Notably, encouraging activity was observed against drug-resistant Bacillus subtilis, drug-resistant E. coli, and Candida albicans isolates, highlighting the potential of the 5-nitrobenzoxazole scaffold to overcome resistance mechanisms. N-methyl-5-nitro-1,3-benzoxazol-2-amine, as a member of this class, is therefore relevant for antimicrobial resistance research.

Antimicrobial Antibacterial Drug Resistance

High-Impact Research and Industrial Applications for N-Methyl-5-nitro-1,3-benzoxazol-2-amine Based on Quantitative Evidence


Lead Optimization in Anthelmintic Drug Discovery Programs

Utilize N-methyl-5-nitro-1,3-benzoxazol-2-amine as a core scaffold for synthesizing focused libraries aimed at improving in vitro potency against parasitic nematodes. The N-methylbenzoxazol-2-amine substructure has demonstrated superior in vitro EC50 compared to albendazole in Trichinella spiralis assays [1]. The addition of the 5-nitro group may further modulate potency and pharmacokinetic properties, offering a rational path for lead optimization.

Probing Structure-Activity Relationships Around Topoisomerase IIα Inhibition

Employ N-methyl-5-nitro-1,3-benzoxazol-2-amine as a key intermediate or comparator in SAR studies targeting human topoisomerase IIα. The 5-nitrobenzoxazole class has yielded inhibitors with IC50 values as low as 2 µM, outperforming etoposide [2]. Varying the 2-position substituent (e.g., exploring the N-methyl group's impact) is a validated strategy for optimizing potency and selectivity against this anticancer target.

Antimicrobial Resistance Research and Broad-Spectrum Screening

Incorporate N-methyl-5-nitro-1,3-benzoxazol-2-amine into antimicrobial screening cascades, particularly against drug-resistant bacterial and fungal strains. 5-Nitrobenzoxazole derivatives have shown MIC values as low as 12.5 µg/ml against clinically relevant pathogens, including drug-resistant isolates of B. subtilis and E. coli [3]. This compound serves as a valuable entry point for developing novel agents to combat antimicrobial resistance.

Chemical Biology Tool for Investigating N-Methyl Pharmacomodulation

Use N-methyl-5-nitro-1,3-benzoxazol-2-amine as a chemical probe to dissect the role of N-methylation in benzoxazole-derived ligand-target interactions. Comparative binding studies have revealed that N-methyl groups can profoundly and variably influence binding affinity across different target contexts [4]. This compound enables systematic investigation of these electronic and steric effects in biochemical and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-5-nitro-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.